2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one
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Overview
Description
2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one , also known by its chemical formula C_{21}H_{17}ClN_2O , is a heterocyclic compound with a fused-ring system. It belongs to the class of 1,6-naphthyridines, which have garnered significant interest due to their diverse biological applications. These applications include anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities .
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the condensation of 2-chloroquinoline-3-carboxaldehyde amines with various amines, followed by reduction. The resulting 10-methoxy dibenzo[b,h][1,6]naphthyridinecarboxamides were characterized using spectral techniques . Another reported method involves palladium-catalyzed domino sequential reactions, where aldehydes react with amines to form the precursor, which is then functionalized .
Molecular Structure Analysis
The molecular structure of This compound consists of a fused-ring system resulting from the fusion of two pyridines through adjacent carbon atoms. It can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring. The chlorine-substituted benzoyl group contributes to its overall structure .
Chemical Reactions Analysis
The compound’s chemical reactivity depends on its functional groups. It may undergo reactions typical of aromatic compounds, such as electrophilic substitution or nucleophilic addition. Further investigations are needed to explore its specific reactivity patterns .
Properties
IUPAC Name |
2-(4-chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-12-3-8-16-19(13(12)2)23-18-9-10-24(11-17(18)20(16)25)21(26)14-4-6-15(22)7-5-14/h3-8H,9-11H2,1-2H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDZCHPVMTMRDEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=C(N2)CCN(C3)C(=O)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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